molecular formula C9H11BrO2 B14022476 1-(3-Bromo-5-methoxyphenyl)ethan-1-ol

1-(3-Bromo-5-methoxyphenyl)ethan-1-ol

Cat. No.: B14022476
M. Wt: 231.09 g/mol
InChI Key: KYINFRISJBDQLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-5-methoxyphenyl)ethan-1-ol (CAS 1823369-84-1) is a brominated and methoxyphenyl-containing organic compound with the molecular formula C 9 H 11 BrO 2 and a molecular weight of 231.09 g/mol . This compound is a chiral alcohol derivative, structurally characterized by a methoxy group and a bromine atom positioned meta to each other on the benzene ring, offering two distinct sites for further chemical modification. As a building block in organic synthesis, it is valuable for constructing more complex molecules, particularly in medicinal chemistry. Researchers can utilize the alcohol functional group for oxidation to the corresponding ketone, 1-(3-Bromo-5-methoxyphenyl)ethanone (CAS 1073642-71-3), a known reactant in the design of selective inhibitors . Alternatively, the bromine atom is amenable to metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds. This makes it a versatile precursor for developing potential pharmaceutical intermediates and other fine chemicals . The compound is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use. Proper storage conditions are recommended to maintain its stability and purity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

IUPAC Name

1-(3-bromo-5-methoxyphenyl)ethanol

InChI

InChI=1S/C9H11BrO2/c1-6(11)7-3-8(10)5-9(4-7)12-2/h3-6,11H,1-2H3

InChI Key

KYINFRISJBDQLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC(=C1)Br)OC)O

Origin of Product

United States

Synthetic Methodologies for 1 3 Bromo 5 Methoxyphenyl Ethan 1 Ol

Retrosynthetic Analysis and Strategic Disconnections of the Target Compound

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 1-(3-bromo-5-methoxyphenyl)ethan-1-ol, the most logical and common disconnection occurs at the carbon-hydroxyl (C-OH) bond of the secondary alcohol. This is a type of functional group interconversion (FGI) that simplifies the chiral center back to a prochiral carbonyl group.

This primary disconnection reveals that the immediate precursor is the ketone, 3-bromo-5-methoxyacetophenone . This transformation, in the forward synthetic direction, corresponds to a reduction of the ketone.

Further disconnections on the precursor, 3-bromo-5-methoxyacetophenone, can be envisioned. The acetyl group can be disconnected via a Friedel-Crafts acylation reaction, leading back to 1-bromo-3-methoxybenzene and an acetylating agent like acetyl chloride. Alternatively, the bromine atom can be disconnected via an electrophilic aromatic substitution (bromination), suggesting 3-methoxyacetophenone as a precursor. These two pathways represent the most common strategies for constructing the key ketone intermediate.

Precursor Synthesis and Functionalization Approaches

The synthesis of the key intermediate, 3-bromo-5-methoxyacetophenone, is pivotal and can be achieved through several well-established organic chemistry reactions. The choice of route often depends on the availability and cost of the starting materials.

Two primary strategies dominate the synthesis of 3-bromo-5-methoxyacetophenone:

Route A: Electrophilic Bromination of 3-Methoxyacetophenone. In this approach, the commercially available 3-methoxyacetophenone is subjected to electrophilic aromatic substitution. The methoxy (B1213986) group (-OCH₃) is a strong activating, ortho-, para- directing group, while the acetyl group (-COCH₃) is a deactivating, meta- directing group. Their combined influence directs the incoming electrophile (Br⁺) to the positions that are ortho or para to the methoxy group and meta to the acetyl group. The C5 position satisfies these criteria, making it the primary site for bromination. Common brominating agents include N-Bromosuccinimide (NBS) in a suitable solvent or bromine in the presence of a Lewis acid like aluminum chloride (AlCl₃) orgsyn.org.

Route B: Friedel-Crafts Acylation of 1-Bromo-3-methoxybenzene. This classic carbon-carbon bond-forming reaction involves treating 1-bromo-3-methoxybenzene with an acylating agent, typically acetyl chloride (CH₃COCl) or acetic anhydride (B1165640), in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃) masterorganicchemistry.comkhanacademy.org. The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion. The methoxy group directs the acylation to the ortho and para positions. While some of the ortho product (2-acetyl-1-bromo-3-methoxybenzene) may form, the para product (5-acetyl-1-bromo-3-methoxybenzene, which is 3-bromo-5-methoxyacetophenone) is often the major isomer due to reduced steric hindrance libretexts.org.

The synthesis of the necessary precursors relies on precise control of aromatic substitution patterns.

Halogenation: Introducing a bromine atom onto the aromatic ring is a key step. In the context of synthesizing 3-bromoacetophenone derivatives, electrophilic bromination is the standard method orgsyn.org. The regioselectivity is controlled by the directing effects of the substituents already present on the ring. For instance, in the bromination of acetophenone (B1666503), the use of a Lewis acid like AlCl₃ is crucial to complex with the carbonyl oxygen, which helps direct the incoming bromine to the meta position orgsyn.org.

Alkoxylation: The methoxy group is typically introduced early in the synthesis, often starting from a corresponding phenol (B47542) (hydroxy group) via Williamson ether synthesis or by using methoxy-substituted starting materials like m-anisidine (B1676023) or 3-methoxybenzoic acid. The methoxy group is a powerful activating and ortho-, para- directing group, which heavily influences the position of subsequent electrophilic substitutions like bromination or acylation wisc.edu. Its electron-donating nature makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles.

Asymmetric Synthesis of Chiral this compound Enantiomers

Creating the specific enantiomers of this compound requires stereoselective methods. The reduction of the prochiral ketone, 3-bromo-5-methoxyacetophenone, is the critical step where the chiral center is established.

Transition metal-catalyzed asymmetric hydrogenation is a highly efficient method for producing enantiomerically pure alcohols. These systems typically employ a chiral catalyst composed of a transition metal (commonly Ruthenium, Rhodium, or Iridium) and a chiral ligand.

For the reduction of acetophenone derivatives, catalysts based on Ruthenium(II) with chiral diphosphine ligands (like BINAP) and chiral diamine ligands (like DPEN) have demonstrated exceptional performance nih.gov. The reaction involves the transfer of hydrogen (H₂) to the ketone, guided by the chiral environment of the catalyst, which favors the formation of one enantiomer over the other. These reactions are known for their high catalytic efficiency (low catalyst loading) and excellent enantioselectivity, often achieving enantiomeric excess (ee) values greater than 95%.

A notable example is the use of η⁶-arene/N-tosyl-1,2-diphenylethylenediamine-Ru(II) (TsDPEN-Ru) catalysts, which are highly effective for the hydrogenation of aromatic ketones, including those with halide substituents nih.gov.

Table 1: Examples of Catalytic Asymmetric Hydrogenation of Substituted Ketones

Ketone Substrate Chiral Catalyst System Product Enantiomeric Excess (ee)
α-Chloroacetophenone (S,S)-TsDPEN-Ru(p-cymene) 96% (R)
3-Quinuclidinone (S,S)-XylSkewphos-RuBr₂(pica) 88% (R)
Acetophenone (S)-TolBINAP/(S,S)-DPEN-Ru(II) >99% (R)

Data derived from studies on analogous ketone reductions. nih.gov

Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis. Enzymes, particularly oxidoreductases like carbonyl reductases and aldo-keto reductases (AKRs), can reduce ketones to alcohols with near-perfect enantioselectivity under mild reaction conditions (aqueous media, ambient temperature, and neutral pH) nih.gov.

These enzymes utilize cofactors such as nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as the source of hydride for the reduction. The substrate (ketone) binds to the enzyme's active site in a specific orientation, exposing one of its two prochiral faces to the hydride transfer, thus leading to the formation of a single alcohol enantiomer.

Whole-cell biocatalysis, using organisms like baker's yeast (Saccharomyces cerevisiae) or even plant tissues like carrot and celeriac roots, has been successfully applied to the asymmetric reduction of various bromo- and methoxy-substituted acetophenones researchgate.net. These systems are advantageous as they contain the necessary enzymes and can regenerate the required cofactors in situ. Studies on the reduction of meta-methoxyacetophenone using carrot roots have reported achieving 100% yield and 100% enantiomeric excess for the (S)-alcohol, highlighting the remarkable efficiency and selectivity of biocatalytic methods researchgate.net.

Table 2: Biocatalytic Reduction of Methoxy-Substituted Acetophenones

Substrate Biocatalyst Product Yield Enantiomeric Excess (ee)
m-Methoxyacetophenone Carrot (Daucus carota) (S)-1-(3-Methoxyphenyl)ethanol 100% 100%
p-Methoxyacetophenone Carrot (Daucus carota) (S)-1-(4-Methoxyphenyl)ethanol 100% 97%

Data from enantioselective reductions of analogous substrates. researchgate.net

Chiral Auxiliary-Mediated Approaches and Resolution Strategies

The asymmetric synthesis of this compound can be achieved through the use of chiral auxiliaries. This strategy involves the temporary incorporation of a chiral molecule to guide the stereochemical outcome of a key reaction step. For the synthesis of chiral secondary alcohols, a common approach is the enantioselective reduction of the corresponding ketone, 3-bromo-5-methoxyacetophenone.

One prominent method involves the use of chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, to mediate the asymmetric reduction of the prochiral ketone with a stoichiometric reducing agent like borane (B79455). The chiral catalyst forms a complex with the borane and the ketone, creating a stereochemically defined transition state that directs the hydride delivery to one face of the carbonyl group, leading to the formation of one enantiomer of the alcohol in excess.

Resolution Strategies:

Kinetic resolution is another powerful technique to obtain enantiomerically enriched this compound from its racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent.

Enzymatic kinetic resolution using lipases is a widely employed and environmentally benign method. nih.govpolimi.it Lipases, such as those from Candida antarctica (CAL-B) or Pseudomonas cepacia (lipase PS), can selectively acylate one enantiomer of the racemic alcohol at a much faster rate than the other. polimi.it The reaction is typically carried out using an acyl donor, such as vinyl acetate (B1210297) or isopropenyl acetate, in an organic solvent. This results in a mixture of the acylated alcohol (one enantiomer) and the unreacted alcohol (the other enantiomer), which can then be separated by standard chromatographic techniques. The selectivity of the lipase (B570770) is crucial for achieving high enantiomeric excess (ee) of both the product and the remaining starting material. nih.gov

For example, a typical procedure would involve dissolving racemic this compound in a suitable solvent like toluene, adding a lipase such as Novozym 435 (immobilized CAL-B), and an acylating agent. The reaction progress is monitored, and upon reaching approximately 50% conversion, the reaction is stopped. The resulting mixture contains one enantiomer as the acetate ester and the other as the unreacted alcohol, which can then be separated.

Organometallic Reagent-Based Syntheses (e.g., Grignard, Organolithium, Cross-Coupling)

Organometallic reagents are fundamental tools for the construction of carbon-carbon bonds, and they provide a direct route to this compound from the corresponding aldehyde, 3-bromo-5-methoxybenzaldehyde (B46768).

Grignard Reaction: The addition of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), to 3-bromo-5-methoxybenzaldehyde is a classic and efficient method for the synthesis of the target alcohol. organicchemistrytutor.com The reaction involves the nucleophilic attack of the carbanionic methyl group of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the secondary alcohol. organicchemistrytutor.com

A typical laboratory procedure would involve the slow addition of a solution of methylmagnesium bromide in a suitable ether solvent, like diethyl ether or tetrahydrofuran (B95107) (THF), to a cooled solution of 3-bromo-5-methoxybenzaldehyde in the same solvent. The reaction is typically exothermic and requires careful temperature control to minimize side reactions. After the addition is complete, the reaction is stirred for a period to ensure completion and then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid. The product is then extracted into an organic solvent, dried, and purified.

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds, such as methyllithium (B1224462) (CH₃Li), can also be used for the methylation of 3-bromo-5-methoxybenzaldehyde. Organolithium reagents are generally more reactive than their Grignard counterparts and may require lower reaction temperatures to control their reactivity and improve selectivity.

Cross-Coupling Reactions: While not a direct method for the synthesis of the alcohol itself, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, could be employed to first synthesize the precursor ketone, 3-bromo-5-methoxyacetophenone, from which the alcohol can be obtained by reduction.

Green Chemistry Principles in the Synthesis of Aryl Ethanols

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This involves considerations such as atom economy, the use of safer solvents, and the development of catalytic methods.

Solvent-Free and Minimized-Solvent Reaction Systems

Conducting reactions in the absence of a solvent or in minimal solvent can significantly reduce waste and simplify product purification. For the synthesis of aryl ethanols, solvent-free conditions can be explored, particularly for reactions that are inherently self-heating or can be facilitated by mechanical activation (mechanochemistry). For instance, the reduction of 3-bromo-5-methoxyacetophenone using a solid-supported reducing agent could potentially be carried out under solvent-free conditions by grinding the reactants together.

Catalytic Pathways for Atom Economy and Waste Reduction

Catalytic methods are a cornerstone of green chemistry as they allow for the use of small amounts of a catalyst to generate large quantities of product, thereby reducing waste.

Atom Economy: The concept of atom economy focuses on maximizing the incorporation of all atoms from the starting materials into the final product. jk-sci.com The Grignard reaction for the synthesis of this compound generally exhibits good atom economy. pearson.com

Catalytic Transfer Hydrogenation: Catalytic transfer hydrogenation (CTH) is an attractive alternative to traditional reduction methods that use metal hydrides. mdpi.com In CTH, hydrogen is transferred from a donor molecule, such as isopropanol (B130326) or formic acid, to the substrate (3-bromo-5-methoxyacetophenone) in the presence of a transition metal catalyst (e.g., ruthenium, iridium, or rhodium complexes). mdpi.com This method avoids the use of pyrophoric and water-sensitive hydrides and often proceeds under mild conditions with high selectivity. The only by-product is a simple organic molecule (e.g., acetone (B3395972) from isopropanol), which is often less hazardous than the by-products of hydride reductions.

Optimization of Reaction Conditions for Yield and Purity Enhancement

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often investigated include temperature, reaction time, solvent, and the stoichiometry of reagents.

For the Grignard synthesis, a systematic study could involve varying the following parameters:

Temperature: Lower temperatures are often employed to control the exothermicity of the Grignard addition and to minimize side reactions such as enolization of the aldehyde or Wurtz coupling of the Grignard reagent. researchgate.netunp.edu.ar

Solvent: The choice of ether solvent (e.g., diethyl ether vs. THF) can influence the solubility of the reactants and the reactivity of the Grignard reagent.

Rate of Addition: Slow, dropwise addition of the Grignard reagent to the aldehyde can help to maintain a low concentration of the reactive species and control the reaction temperature.

Stoichiometry: Using a slight excess of the Grignard reagent can help to ensure complete conversion of the aldehyde.

The following table outlines a hypothetical optimization study for the Grignard reaction between 3-bromo-5-methoxybenzaldehyde and methylmagnesium bromide.

Advanced Spectroscopic and Structural Elucidation of 1 3 Bromo 5 Methoxyphenyl Ethan 1 Ol

X-ray Crystallography for Solid-State Structural Determination

Crystal Growth, Quality Assessment, and Unit Cell Parameters

There is no publicly available information detailing the single-crystal growth of 1-(3-Bromo-5-methoxyphenyl)ethan-1-ol. Consequently, data on the quality assessment of such crystals and their specific unit cell parameters (such as lattice constants a, b, and c, and angles α, β, and γ) are not documented.

Absolute Configuration Determination of Chiral Centers

The molecule this compound possesses a chiral center at the carbon atom bearing the hydroxyl group. However, no studies have been found that report the determination of the absolute configuration (R or S) of its enantiomers.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Confirmation

Specific Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) spectra for this compound have not been reported. Such spectroscopic data would be essential for confirming the stereochemical assignments of its enantiomers.

Advanced Analytical Techniques for Purity Assessment and Enantiomeric/Diastereomeric Ratio Determination (e.g., Chiral GC-MS, Chiral HPLC)

While general methods for chiral separations using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are well-established, there are no published, specific methods that have been developed and validated for the purity assessment or the determination of the enantiomeric ratio of this compound.

Reaction Mechanisms and Chemical Transformations of 1 3 Bromo 5 Methoxyphenyl Ethan 1 Ol

Reactivity of the Secondary Alcohol Moiety

The secondary alcohol group is a key site for various chemical modifications, including oxidation, substitution, and elimination reactions.

Oxidation Reactions to Ketones and Carboxylic Acids

The secondary alcohol in 1-(3-Bromo-5-methoxyphenyl)ethan-1-ol can be readily oxidized to form the corresponding ketone, 1-(3-Bromo-5-methoxyphenyl)ethanone. This transformation is a common and high-yielding reaction in organic chemistry. A variety of oxidizing agents can be employed under controlled conditions to achieve this conversion without affecting the other functional groups on the aromatic ring.

Common reagents for this oxidation include:

Chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in an anhydrous solvent such as dichloromethane (B109758) (CH₂Cl₂).

Dess-Martin periodinane (DMP) in a chlorinated solvent, which offers mild conditions and avoids heavy metals.

Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) with dimethyl sulfoxide (B87167) (DMSO) and a hindered base like triethylamine (B128534) (Et₃N).

Hypochlorite-based reagents, such as sodium hypochlorite (B82951) (NaOCl) in the presence of a catalyst like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).

The resulting ketone, 1-(3-Bromo-5-methoxyphenyl)ethanone, is a stable compound and a documented chemical intermediate. bldpharm.comechemi.com Further oxidation of this ketone to a carboxylic acid would require harsh conditions that cleave the carbon-carbon bond between the carbonyl group and the methyl group, a process that is generally not a standard or efficient transformation.

Table 1: Common Oxidation Reactions of Secondary Alcohols
Reagent SystemTypical ConditionsProduct
Pyridinium Chlorochromate (PCC)CH₂Cl₂, Room Temperature1-(3-Bromo-5-methoxyphenyl)ethanone
Dess-Martin Periodinane (DMP)CH₂Cl₂, Room Temperature1-(3-Bromo-5-methoxyphenyl)ethanone
Swern Oxidation (DMSO, (COCl)₂, Et₃N)CH₂Cl₂, -78 °C to Room Temperature1-(3-Bromo-5-methoxyphenyl)ethanone

Etherification and Esterification Reactions

The hydroxyl group of this compound can undergo nucleophilic substitution to form ethers and esters.

Etherification: The Williamson ether synthesis is a common method for forming ethers from alcohols. This process involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide or ethyl bromide) to yield the corresponding ether.

Esterification: Esters can be formed through several methods. The Fischer esterification involves reacting the alcohol with a carboxylic acid under acidic catalysis, typically with sulfuric acid (H₂SO₄). However, this is an equilibrium process. A more efficient and irreversible method involves reacting the alcohol with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) or triethylamine to neutralize the acidic byproduct (HCl or a carboxylic acid, respectively).

Dehydration Pathways and Olefin Formation

Under acidic and/or thermal conditions, the secondary alcohol can be eliminated through a dehydration reaction to form an alkene. The reaction proceeds by protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄ or H₃PO₄), converting it into a good leaving group (water). Subsequent removal of a proton from an adjacent carbon atom by a weak base (like water or the conjugate base of the acid) results in the formation of a double bond. For this compound, this reaction would yield 1-bromo-3-methoxy-5-vinylbenzene, a substituted styrene (B11656) derivative. This process typically follows an E1 mechanism for secondary alcohols, proceeding through a secondary benzylic carbocation intermediate, which is stabilized by the adjacent aromatic ring.

Reactions Involving the Bromine Substituent

The bromine atom on the aromatic ring serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a strong nucleophile. The mechanism typically proceeds via an addition-elimination pathway, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

However, the SNAr reaction is generally unfavorable for simple aryl halides like this compound. libretexts.org This is because the reaction requires the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group (the bromine atom). youtube.com These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org In the target molecule, the methoxy (B1213986) group is an electron-donating group, and there are no strong electron-withdrawing groups on the ring. Therefore, displacing the bromine atom via an SNAr mechanism would require extremely harsh conditions and is not a synthetically viable pathway.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, C–C, C–N)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming bonds to aryl halides and are highly applicable to this compound. The C-Br bond can be activated by a palladium(0) catalyst, initiating a catalytic cycle that allows for coupling with a wide range of partners. The secondary alcohol is generally stable under the conditions used for these reactions.

Suzuki Reaction: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. harvard.edunih.gov This is a highly versatile method for forming new carbon-carbon bonds. For instance, reacting this compound with an arylboronic acid would yield a biaryl structure.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction requires a palladium catalyst and a base. wikipedia.org Coupling this compound with an alkene like styrene or an acrylate (B77674) would attach a vinyl group to the aromatic ring at the position of the bromine atom.

Sonogashira Reaction: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.orglibretexts.org This method would be used to synthesize arylalkynes from this compound.

Other C–C and C–N Couplings: Other important cross-coupling reactions include the Stille coupling (with organotin reagents), Negishi coupling (with organozinc reagents), and Buchwald-Hartwig amination for forming carbon-nitrogen bonds by coupling the aryl bromide with an amine. These reactions expand the synthetic utility of the bromo-substituent for creating a wide array of derivatives.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
Reaction NameCoupling PartnerBond FormedTypical Catalyst System
SuzukiBoronic Acid/Ester (R-B(OH)₂)Aryl-R (C-C)Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)
HeckAlkene (e.g., R-CH=CH₂)Aryl-CH=CH-R (C-C)Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)
SonogashiraTerminal Alkyne (R-C≡CH)Aryl-C≡C-R (C-C)Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine Base
Buchwald-HartwigAmine (R₂NH)Aryl-NR₂ (C-N)Pd(0) catalyst, Bulky phosphine (B1218219) ligand, Strong Base

Grignard Reagent Formation and Subsequent Organometallic Transformations

The formation of a Grignard reagent from this compound requires careful consideration of the molecule's functional groups. The presence of the aryl bromide is suitable for reaction with magnesium metal. However, Grignard reagents are potent bases and will be quenched by acidic protons, such as the one on the hydroxyl (-OH) group (pKa ≈ 16). chemistrysteps.com Therefore, direct reaction with magnesium is not feasible as the Grignard reagent, once formed, would immediately be destroyed by an acid-base reaction with the starting material. chemistrysteps.comlibretexts.org

To achieve Grignard reagent formation, the hydroxyl group must first be protected. A common strategy is the conversion of the alcohol to a trialkylsilyl ether, which is stable under the anhydrous conditions required for Grignard reactions. libretexts.orgmasterorganicchemistry.comopenstax.org

Protection: The alcohol is reacted with a silyl (B83357) halide, such as chlorotrimethylsilane (B32843) (TMSCl), in the presence of a non-nucleophilic base like triethylamine or imidazole. This forms the corresponding trimethylsilyl (B98337) ether, a protected derivative that lacks an acidic proton. libretexts.org

Grignard Formation: The protected aryl bromide is then treated with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) to form the desired Grignard reagent. libretexts.org

Reaction and Deprotection: The resulting organometallic compound can then undergo a variety of subsequent transformations by reacting with electrophiles. Following the desired carbon-carbon bond formation, the silyl ether protecting group is removed by treatment with an aqueous acid or a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), to regenerate the alcohol. libretexts.orgopenstax.org

Table 1: Potential Organometallic Transformations of the Protected Grignard Reagent This table outlines possible reactions of the Grignard reagent derived from silyl-protected this compound.

ElectrophileReagentProduct Type (after deprotection)
AldehydeR-CHOSecondary Alcohol
KetoneR-CO-R'Tertiary Alcohol
EsterR-COOR'Tertiary Alcohol (via double addition)
Carbon DioxideCO₂Carboxylic Acid
EpoxideEthylene OxidePrimary Alcohol (chain extended)

Reactivity of the Methoxy Group (e.g., Demethylation, Directing Group Effects)

The methoxy group (-OCH₃) is a key functional group that influences the molecule's reactivity in two significant ways: it can be chemically cleaved, and it strongly influences the regioselectivity of reactions on the aromatic ring.

Demethylation: The cleavage of the aryl methyl ether bond to yield a phenol (B47542) is a common transformation. Boron tribromide (BBr₃) is a highly effective reagent for this purpose, typically functioning under mild conditions (e.g., in dichloromethane at low temperatures). commonorganicchemistry.comrsc.org The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, which facilitates the nucleophilic attack by a bromide ion on the methyl group. core.ac.uk Strong protic acids like hydrobromic acid (HBr) can also achieve demethylation, although they generally require harsher conditions and elevated temperatures. commonorganicchemistry.com

Directing Group Effects: In the context of electrophilic aromatic substitution (EAS), the methoxy group is a powerful activating group and an ortho, para-director. libretexts.org Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density to the aromatic ring through resonance. This donation stabilizes the positively charged intermediate (the sigma complex) formed during the reaction, thereby increasing the reaction rate compared to benzene. The resonance structures show an increase in electron density specifically at the positions ortho and para to the methoxy group, directing incoming electrophiles to these sites. pressbooks.pubyoutube.com

Electrophilic Aromatic Substitution on the Phenyl Ring (e.g., Nitration, Sulfonation)

Electrophilic aromatic substitution (EAS) on the phenyl ring of this compound is governed by the additive effects of the three existing substituents: the methoxy group, the bromo group, and the 1-hydroxyethyl group. pressbooks.pub

The directing influences of the individual groups are as follows:

-OCH₃ (Methoxy): Strongly activating, ortho, para-director. libretexts.org

-Br (Bromo): Deactivating, but ortho, para-director. pressbooks.pub

-CH(OH)CH₃ (1-Hydroxyethyl): Weakly activating (as an alkyl group), ortho, para-director.

All three substituents are located meta to each other on the ring (positions 1, 3, and 5). Their directing effects are reinforcing, meaning they all direct incoming electrophiles to the same available positions: C2, C4, and C6. libretexts.org

Position C4: This position is para to the strongly activating methoxy group and ortho to the other two substituents. It is generally the most electronically favored position.

Positions C2 and C6: These positions are ortho to the methoxy group. However, position C2 is located between two existing substituents, making it sterically hindered. pressbooks.pub Position C6 is ortho to both the methoxy and bromo groups.

Therefore, substitution is most likely to occur at the C4 and C6 positions, with the C4 product often predominating due to the powerful para-directing effect of the methoxy group and reduced steric hindrance.

Nitration: This reaction is typically performed with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com The reaction would yield a mixture of 1-(3-Bromo-5-methoxy-4-nitrophenyl)ethan-1-ol and 1-(3-Bromo-5-methoxy-2-nitrophenyl)ethan-1-ol.

Sulfonation: Aromatic sulfonation is achieved using fuming sulfuric acid (H₂SO₄ containing dissolved SO₃) or concentrated sulfuric acid. wikipedia.orgopenochem.org The electrophile is SO₃ or its protonated form. This reaction is notably reversible, which can be useful in synthetic strategies where a sulfonic acid group is used as a temporary blocking group. libretexts.org

Stereoselective Transformations and Kinetic Resolution Studies

The carbon atom bearing the hydroxyl group in this compound is a chiral center, meaning the compound exists as a pair of enantiomers. The separation or selective synthesis of these enantiomers is a key aspect of its stereochemistry.

A prevalent method for separating the enantiomers of racemic secondary alcohols is enzymatic kinetic resolution . researchgate.net This technique utilizes enzymes, most commonly lipases such as Candida antarctica Lipase (B570770) B (CALB), which exhibit high enantioselectivity. acs.orgnih.gov The process typically involves the transesterification of the racemic alcohol with an acyl donor, such as vinyl acetate (B1210297). The enzyme catalyzes the acylation of one enantiomer at a much faster rate than the other. scielo.br This results in a mixture of one enantiomer as an ester (e.g., the (R)-acetate) and the other, unreacted enantiomer as the alcohol (e.g., the (S)-alcohol), which can then be separated chromatographically. nih.gov

Table 2: Representative Conditions for Kinetic Resolution of Secondary Alcohols This table shows typical parameters used in the kinetic resolution of 1-phenylethanol, an analogue of the title compound.

EnzymeAcyl DonorSolventTypical OutcomeReference
Candida antarctica Lipase B (CALB)Vinyl AcetateHexane (B92381)High conversion and enantiomeric excess (>99% ee) scielo.br
Candida antarctica Lipase B (CALB)Isopropenyl AcetateTolueneHigh yield and enantiomeric excess (>99% ee) acs.org
Acylase IVinyl AcetateHexaneResolution of enantiomers, product analyzed by NMR nih.govesf.edu

For syntheses where a yield greater than 50% of a single enantiomer is desired, dynamic kinetic resolution (DKR) can be employed. DKR combines the enzymatic resolution with an in situ racemization of the slower-reacting enantiomer. acs.orgnih.gov This is often achieved by adding a transition metal catalyst (e.g., based on ruthenium) that continuously converts the unreactive alcohol enantiomer back into the racemic mixture, allowing the enzyme to eventually transform the entire substrate into a single enantiomeric product with a theoretical yield of up to 100%. mdpi.com

Mechanistic Investigations of Key Reactions (e.g., Transition State Analysis, Kinetic Isotope Effects)

Mechanistic studies provide insight into the precise pathways of chemical reactions, including the nature of transition states and rate-determining steps.

Electrophilic Aromatic Substitution: The mechanism of EAS proceeds in two principal steps. masterorganicchemistry.com The first step, the attack of the aromatic π-system on the electrophile, is the slow, rate-determining step. This is because it involves the disruption of the stable aromatic system to form a high-energy carbocation intermediate known as an arenium ion or sigma complex. scribd.comchemistrysteps.com The second step is the rapid removal of a proton from this intermediate by a weak base, which restores aromaticity. masterorganicchemistry.com Because the C-H bond is broken after the rate-determining step, a primary kinetic isotope effect (KIE) is generally not observed when hydrogen is replaced with deuterium (B1214612) (i.e., kH/kD ≈ 1). stackexchange.com A significant KIE would only be expected if the deprotonation step were to become rate-limiting.

Demethylation with BBr₃: The mechanism of aryl methyl ether cleavage by BBr₃ is more complex than a simple Sₙ2 reaction. Computational studies suggest a pathway involving charged intermediates. core.ac.uk The reaction is initiated by the formation of a Lewis acid-base adduct. Rather than dissociating to form a free bromide ion, a second ether molecule can coordinate to the boron center, facilitating an intramolecular or bimolecular transfer of the bromide to the methyl group. This avoids the formation of a high-energy, unsolvated bromide ion. core.ac.ukresearchgate.net

Kinetic Isotope Effect (KIE): The KIE is the ratio of the rate constant for a reaction with a lighter isotope to that with a heavier isotope (kL/kH). wikipedia.orglibretexts.org It is a powerful tool for determining whether a specific bond is broken in the rate-determining step of a reaction. For example, in a demethylation reaction, if a significant primary KIE is observed upon substitution of methyl protons with deuterium (i.e., kH/kD > 1), it would suggest that the C-H bond cleavage is involved in the rate-limiting step, as has been observed in some oxidative demethylation systems. nih.gov

Computational and Theoretical Chemistry Studies on 1 3 Bromo 5 Methoxyphenyl Ethan 1 Ol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-(3-Bromo-5-methoxyphenyl)ethan-1-ol, offering insights into its geometry, stability, and electronic distribution.

Density Functional Theory (DFT) is a widely used computational method for studying the ground state properties of organic molecules due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to optimize the molecular geometry. These calculations would predict bond lengths, bond angles, and dihedral angles in the ground state.

The electronic properties, such as the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP), are also readily calculated. The MEP map would highlight the electrophilic and nucleophilic sites on the molecule, with negative potential (red/yellow) expected around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, and positive potential (blue) near the hydroxyl proton. Frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can also be determined. The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. dntb.gov.ua

Table 1: Predicted Ground State Properties of this compound using DFT (B3LYP/6-311++G(d,p)) (Note: This table contains representative data based on typical DFT calculations for similar molecules, as direct experimental or computational data for this specific compound is not readily available in the cited literature.)

PropertyPredicted Value
Total Energy (value in Hartrees)
Dipole Moment (value in Debye)
HOMO Energy (value in eV)
LUMO Energy (value in eV)
HOMO-LUMO Gap (value in eV)

This is an interactive data table. You can sort and filter the data as needed.

For higher accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. While computationally more demanding, these methods provide a more rigorous treatment of electron correlation. They are particularly useful for benchmarking DFT results and for calculations where high accuracy is critical, such as determining precise energetic differences between conformers or calculating activation energies for chemical reactions. For substituted phenols and similar aromatic compounds, ab initio methods have been successfully used to determine properties like pKa values with high accuracy. researchgate.net

Conformational Analysis and Energy Minima Identification

The presence of rotatable bonds in this compound—specifically the C-C bond between the phenyl ring and the ethanolic carbon, and the C-O bonds of the hydroxyl and methoxy groups—gives rise to various possible conformations. Conformational analysis aims to identify the stable rotamers (rotational isomers) and the energy barriers between them.

By systematically rotating the key dihedral angles and performing energy calculations at each step, a potential energy surface can be mapped out. The minima on this surface correspond to stable conformers. For this compound, the orientation of the hydroxyl and methyl groups relative to the substituted phenyl ring will be the primary determinant of conformational stability. Steric hindrance between the substituents on the ring and the ethanolic side chain will likely play a significant role in favoring certain conformations over others. lumenlearning.comutdallas.edu The most stable conformer would be the one that minimizes these steric clashes.

Spectroscopic Property Prediction (NMR, IR, UV-Vis) and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. wu.ac.th For this compound, these calculations would predict the chemical shifts for each unique proton and carbon atom. The predicted chemical shift of the methoxy group's carbon is particularly sensitive to its electronic environment, which can be influenced by the presence of other substituents on the aromatic ring. researchgate.net

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These computed frequencies can be correlated with the peaks in an experimental IR spectrum, allowing for the assignment of specific vibrational modes to the observed absorption bands. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. These calculations provide information about the wavelengths of maximum absorption (λmax) and the oscillator strengths of the transitions, which are related to the intensity of the absorption.

Table 2: Predicted Spectroscopic Data for this compound (Note: This table presents hypothetical data based on computational studies of analogous compounds.)

Spectrum TypePredicted FeatureValue
¹³C NMR Methoxy Carbon (C-OCH₃)~55-60 ppm
¹H NMR Hydroxyl Proton (O-H)~2-4 ppm (variable)
IR O-H Stretch~3200-3600 cm⁻¹
UV-Vis π → π* Transition (λmax)~270-290 nm

This is an interactive data table. You can sort and filter the data as needed.

Reaction Pathway Modeling and Transition State Characterization

Theoretical chemistry can be used to model the reaction pathways for the synthesis of this compound. A common synthetic route would be the reduction of the corresponding ketone, 1-(3-bromo-5-methoxyphenyl)ethanone. Computational modeling can elucidate the mechanism of this reduction, for example, by a hydride reagent like sodium borohydride.

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

While quantum chemical calculations are typically performed in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations offer a way to explicitly model the effects of the solvent and to study the dynamic behavior of the molecule over time.

In an MD simulation, the molecule of this compound would be placed in a box of solvent molecules (e.g., water or ethanol), and the trajectories of all atoms would be calculated over a period of time by solving Newton's equations of motion. This allows for the study of how solvent molecules arrange themselves around the solute and how they influence its conformational preferences through interactions like hydrogen bonding. researchgate.netmdpi.comresearchgate.net MD simulations can also provide insights into the flexibility of the molecule and the timescales of conformational changes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activities. jocpr.comomicstutorials.comwikipedia.org This approach is particularly valuable in drug discovery for predicting the activity of novel compounds and guiding the optimization of lead molecules. fiveable.meijert.org A hypothetical QSAR study involving this compound would aim to correlate its structural features, and those of its analogs, with a putative biological effect.

The process begins with the compilation of a dataset of structurally related molecules, for which experimental biological data (e.g., inhibitory concentrations against a specific enzyme) are available. mdpi.comnih.gov Subsequently, a variety of molecular descriptors are calculated for each compound. These descriptors are numerical values that encode different aspects of a molecule's physicochemical properties, such as its size, shape, lipophilicity (LogP), and electronic characteristics. jocpr.com

A statistical model is then constructed to find a correlation between these descriptors and the biological activity. fiveable.meneovarsity.org For instance, a resulting QSAR equation might reveal that the biological activity is positively correlated with lipophilicity and negatively correlated with molecular volume, suggesting that more potent compounds might be more fat-soluble and compact. Such a model, once validated, could predict the activity of yet-to-be-synthesized derivatives of this compound, thereby prioritizing synthetic efforts. nih.gov The interpretability of the QSAR model can also offer valuable insights into the mechanism of action by highlighting the key molecular features that drive the biological response. mdpi.com

A hypothetical QSAR dataset for analogs of this compound could be represented as follows:

Compound IDSubstituent at R1Substituent at R2LogPMolecular Weight (g/mol)Predicted IC50 (µM)
1BrOCH32.95231.097.8
2ClOCH32.68186.6415.2
3IOCH33.35278.094.5
4BrOC2H53.36245.126.1

Virtual Screening and Ligand-Based Drug Design Approaches (Conceptual)

Virtual screening and ligand-based drug design are powerful computational strategies for identifying and developing new drug candidates. mdpi.comwikipedia.orginternational-pharma.com These methods can be conceptually applied to this compound to explore its potential biological targets and to design novel, more active molecules. wikipedia.orgstudysmarter.co.uk

Ligand-Based Virtual Screening (LBVS) operates on the premise that structurally similar molecules often exhibit similar biological activities. mdpi.comnvidia.com In this approach, the three-dimensional structure of this compound would serve as a template to search large virtual libraries of chemical compounds. fiveable.me A key technique in LBVS is pharmacophore modeling, where the essential structural features of the lead compound required for biological activity (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers) are identified and used to create a 3D query. drugdesign.org This pharmacophore model is then used to screen databases for other molecules that match these features, potentially identifying compounds with similar biological profiles.

Structure-Based Virtual Screening (SBVS) is employed when the 3D structure of the biological target is known or can be modeled. nvidia.comeddc.sg If a hypothetical protein target for this compound is proposed, SBVS can be used to computationally "dock" thousands or even millions of compounds from a virtual library into the binding site of the target. nih.govfrontiersin.org A scoring function then estimates the binding affinity for each compound, allowing for the ranking and selection of the most promising candidates for experimental testing. nih.gov

Ligand-Based Drug Design focuses on the iterative refinement of a known active molecule, such as this compound. wikipedia.org Drawing on insights from QSAR studies and pharmacophore models, medicinal chemists can rationally design new analogs with modifications intended to enhance biological activity, selectivity, or pharmacokinetic properties. nih.gov For example, if a QSAR model suggests that increased steric bulk in a particular region of the molecule is beneficial, new derivatives with larger substituents at that position can be synthesized and evaluated.

A conceptual workflow for the virtual screening and ligand-based design of analogs of this compound is outlined in the table below.

PhaseTechniqueObjectiveExpected Outcome
1. ScaffoldingPharmacophore ModelingTo identify the key structural features of this compound responsible for its hypothetical activity.A 3D pharmacophore model.
2. Hit IdentificationLigand-Based Virtual ScreeningTo search a compound library for molecules that match the pharmacophore model.A list of diverse "hit" compounds.
3. Lead OptimizationRational Drug DesignTo systematically modify the lead compound to improve its biological activity and drug-like properties.A series of optimized lead compounds.
4. Activity PredictionQSAR ModelingTo predict the biological activity of the newly designed compounds prior to synthesis.Prioritization of the most promising candidates for synthesis and testing.

Applications of 1 3 Bromo 5 Methoxyphenyl Ethan 1 Ol in Advanced Chemical Synthesis

Role as a Precursor in the Synthesis of Complex Organic Molecules

The strategic positioning of the bromo, hydroxyl, and methoxy (B1213986) functionalities on the aromatic ring makes 1-(3-bromo-5-methoxyphenyl)ethan-1-ol a valuable precursor in the assembly of more complex molecular frameworks. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents. The secondary alcohol can be oxidized to a ketone, subjected to nucleophilic substitution, or used as a directing group in stereoselective reactions. The methoxy group, while relatively stable, can be cleaved under specific conditions to yield a phenol (B47542), providing another point for functionalization.

Building Block for Pharmaceutical Intermediates

The utility of substituted phenyl ethanols and their derivatives as intermediates in pharmaceutical synthesis is well-documented. While direct research detailing the extensive use of this compound in specific drug synthesis pathways is limited in publicly accessible literature, its structural motifs are present in various biologically active molecules. The corresponding ketone, 1-(3-bromo-5-methoxyphenyl)ethanone, has been identified as a reactant in the design of selective inhibitors of dihydrofolate reductase from Cryptosporidium, a parasitic protozoan. This suggests that this compound, as the corresponding alcohol, is a valuable precursor for the synthesis of such ketone-containing pharmaceutical intermediates. The conversion of the secondary alcohol to a ketone is a straightforward oxidation reaction, a common step in many synthetic routes.

The presence of the bromo and methoxy groups on the phenyl ring allows for further structural modifications, which is a key aspect in the development of new drug candidates. The ability to introduce a variety of substituents through cross-coupling reactions at the bromine position is particularly advantageous for creating libraries of compounds for structure-activity relationship (SAR) studies.

Compound CAS Number Application/Significance
This compound1389902-04-8 (for the (S)-enantiomer)Precursor for pharmaceutical intermediates
1-(3-Bromo-5-methoxyphenyl)ethanone1073642-71-3Reactant for designing enzyme inhibitors
Dihydrofolate Reductase InhibitorsNot ApplicableTarget for antimicrobial and anticancer drugs

Precursor for Natural Product Synthesis

Currently, there is a lack of specific published research that explicitly details the use of this compound as a direct precursor in the total synthesis of natural products. However, the structural elements of this compound are found in various natural products, particularly those containing substituted aromatic rings. The potential for this compound to serve as a building block in the synthesis of such molecules is significant, although it remains an underexplored area in the available scientific literature.

Role in Agrochemical Development

Development of Novel Chiral Ligands and Catalysts

The chiral nature of this compound, when resolved into its individual enantiomers, presents an opportunity for its use in the development of novel chiral ligands and catalysts for asymmetric synthesis. The secondary alcohol can serve as a coordination site for metal centers, and the substituted phenyl ring can be modified to influence the steric and electronic properties of the resulting ligand. While this is a promising area of research, there is currently a lack of specific studies in the scientific literature that describe the synthesis and application of chiral ligands derived from this particular compound.

Advanced Materials Science Applications (e.g., Polymer Initiators, Monomers)

The application of this compound in advanced materials science is another area with significant potential but limited published research. The presence of the bromine atom could allow it to function as an initiator in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). The hydroxyl group could also be used for esterification to produce monomers for polyester (B1180765) synthesis. However, specific examples of its use as a polymer initiator or monomer are not currently documented in the available literature.

Functionalization for Supramolecular Chemistry Applications

The structure of this compound provides a scaffold that can be functionalized for applications in supramolecular chemistry. The hydroxyl group can participate in hydrogen bonding, a key interaction in the formation of self-assembling systems. The aromatic ring can engage in π-π stacking interactions. Further modification of the molecule, for instance, by introducing recognition motifs via the bromine atom, could lead to the creation of complex supramolecular architectures. As with the other advanced applications, this remains a field with underexplored potential for this specific compound, with a lack of concrete research findings in the current body of scientific literature.

Contribution to the Development of New Reaction Methodologies

The utility of a chemical compound in the development of new reaction methodologies is a testament to its versatility and unique reactivity. Such a compound may serve as a novel substrate to test the limits of a new transformation, act as a precursor to a new catalyst, or possess a combination of functional groups that enables a previously unknown reaction pathway.

Currently, a review of prominent scientific literature and chemical databases does not indicate that this compound has been a central compound in the development of fundamentally new reaction methodologies. Its primary role appears to be that of a versatile intermediate or building block in multi-step synthetic sequences. This is a common and critical function for many chemical compounds, providing the necessary molecular framework to construct more complex target molecules.

While direct contributions to novel reaction development are not extensively documented, the structural features of this compound—a secondary alcohol, a bromine atom, and a methoxy group on a phenyl ring—suggest its potential applicability in a range of established and developing chemical transformations. For instance, the presence of a bromo-aryl group makes it a suitable candidate for a variety of cross-coupling reactions, which are themselves a cornerstone of modern synthetic chemistry.

Future research may yet uncover unique applications for this compound in the innovation of new synthetic methods. However, based on currently available research, its contribution is primarily as a reliable intermediate in the synthesis of complex organic molecules rather than as a key player in the development of new reaction methodologies.

Due to the limited specific research on the application of this compound in the development of new reaction methodologies, data tables detailing research findings in this specific area cannot be provided at this time.

Advanced Methodological Development for the Analysis and Study of Aryl Ethanols

Chromatographic Methods for Separation and Quantification

Chromatography is a fundamental technique for the separation, identification, and purification of chemical compounds. nih.gov For a substituted aryl ethanol (B145695) like 1-(3-Bromo-5-methoxyphenyl)ethan-1-ol, chromatographic methods are essential for isolating it from reaction mixtures and quantifying its presence. High-Performance Liquid Chromatography (HPLC) is one of the most common and versatile methods used for the analysis of such compounds. nih.govnovapublishers.com

The separation in HPLC is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a mobile phase (a solvent mixture). nih.gov For a moderately polar compound like this compound, reversed-phase HPLC is typically employed. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The retention time of the compound can be modulated by adjusting the composition of the mobile phase to achieve optimal separation from impurities or other reaction components.

Table 1: Illustrative HPLC Method Parameters for Aryl Ethanol Analysis

Parameter Condition Purpose
Column C18, 5 µm, 4.6 x 150 mm Provides a nonpolar stationary phase for reversed-phase separation.
Mobile Phase Acetonitrile:Water (60:40 v/v) Elutes the compound from the column; ratio can be adjusted for optimal resolution.
Flow Rate 1.0 mL/min Ensures consistent and reproducible retention times.
Detection UV at 254 nm The aromatic ring in the compound allows for sensitive detection via UV absorbance.

| Temperature | 25 °C | Maintains stable and repeatable chromatographic conditions. |

Quantitative analysis is performed by creating a calibration curve from standards of known concentration. The peak area of the analyte in a sample is then compared to this curve to determine its concentration.

Since this compound is a chiral molecule, existing as a pair of non-superimposable mirror images (enantiomers), determining its enantiomeric purity is critical, especially in pharmaceutical applications. Enantioselective chromatography, particularly HPLC with Chiral Stationary Phases (CSPs), is the most widely used and effective technique for this purpose. mdpi.comcsfarmacie.czyoutube.com

CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. csfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most versatile and have demonstrated broad applicability for separating a wide range of chiral compounds, including aryl ethanols. nih.govnih.gov The chiral recognition mechanism involves various interactions, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral grooves of the polysaccharide polymer. nih.gov

The choice of mobile phase is crucial for achieving enantioseparation. In normal-phase mode, mixtures of alkanes (like hexane (B92381) or heptane) with an alcohol modifier (like ethanol or isopropanol) are common. nih.govresearchgate.net The type and concentration of the alcohol can significantly impact the resolution and even the elution order of the enantiomers. nih.gov

Table 2: Typical Chiral HPLC Conditions for Aryl Ethanol Enantioseparation

Parameter Condition Rationale
Chiral Column Cellulose tris(3,5-dimethylphenylcarbamate) A widely used CSP known for its excellent enantiorecognition capabilities for various chiral compounds. nih.gov
Mobile Phase n-Hexane:Isopropanol (B130326) (90:10 v/v) Common normal-phase eluent; the ratio is optimized to achieve baseline separation.
Flow Rate 0.5 - 1.0 mL/min Adjusted for optimal efficiency and analysis time.

| Detection | UV at 254 nm | Standard detection method for aromatic compounds. |

This technique allows for the precise determination of the enantiomeric excess (ee), a critical quality attribute for chiral active pharmaceutical ingredients (APIs).

Flow Chemistry and Microfluidic Reactor Applications for Synthesis and Optimization

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch flask, offers numerous advantages for the synthesis of compounds like this compound. amf.chnih.gov These benefits include enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and the potential for automation and streamlined optimization. elveflow.comineosopen.org

Microfluidic reactors, which are flow reactors with channels of sub-millimeter dimensions, further amplify these advantages due to their extremely high surface-area-to-volume ratios. researchgate.netnih.govnih.gov The synthesis of aryl ethanols often involves reactions such as the reduction of the corresponding acetophenone (B1666503) or a Grignard reaction, both of which can be highly exothermic. Flow reactors provide superior temperature control, preventing runaway reactions and minimizing the formation of byproducts. ineosopen.org

For the synthesis of this compound, a flow process could involve:

Pumping a solution of the starting material (e.g., 3-Bromo-5-methoxyacetophenone) and a reducing agent into a mixing junction.

Passing the combined stream through a temperature-controlled reactor coil or microfluidic chip to allow the reaction to proceed.

Introducing a quenching solution downstream before collecting the product.

This setup allows for rapid optimization of reaction parameters such as temperature, residence time (by adjusting flow rate), and stoichiometry through Design of Experiments (DoE). researchgate.net This leads to faster process development and can result in higher yields and purity compared to traditional batch methods. elveflow.com

In Situ Spectroscopic Monitoring of Reactions Involving the Compound

Understanding reaction kinetics and mechanisms is crucial for process control and optimization. In situ spectroscopic techniques allow for real-time monitoring of a reaction as it happens, without the need for sampling. spectroscopyonline.com For reactions involving the synthesis or transformation of this compound, techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are particularly valuable. acs.orgfraunhofer.de

For instance, in the synthesis of this compound via the reduction of 3-Bromo-5-methoxyacetophenone, in situ FTIR spectroscopy can monitor the disappearance of the ketone's carbonyl (C=O) stretching peak and the appearance of the alcohol's hydroxyl (O-H) stretching band. This provides real-time data on reactant consumption and product formation, allowing for the precise determination of the reaction endpoint. researchgate.net

Similarly, if the synthesis involves a Grignard reaction, Raman spectroscopy can be a powerful tool. acs.orgacs.org It can monitor the formation and consumption of the organometallic species, which are often sensitive to air and moisture, making traditional sampling and offline analysis challenging. acs.orgacs.org This real-time information is essential for understanding reaction mechanisms and ensuring process consistency. researchgate.net

Table 3: In Situ Spectroscopic Techniques for Reaction Monitoring

Technique Monitored Species/Bonds Information Gained
FTIR Spectroscopy Carbonyl (C=O), Hydroxyl (O-H) Reactant consumption, product formation, reaction kinetics, endpoint determination. mt.com

| Raman Spectroscopy | Organometallic bonds (e.g., C-Mg), Aromatic ring vibrations | Grignard reagent formation/consumption, transmetalation events, reaction endpoint. acs.org |

Process Analytical Technology (PAT) for Large-Scale Production Monitoring

Process Analytical Technology (PAT) is a framework defined by regulatory bodies like the FDA for designing, analyzing, and controlling manufacturing processes. wikipedia.orgeuropeanpharmaceuticalreview.com Its goal is to ensure final product quality by monitoring critical process parameters (CPPs) and critical quality attributes (CQAs) in real-time. wikipedia.orgdtu.dksigmaaldrich.com For the large-scale production of an API like this compound, PAT is essential for ensuring consistency and efficiency. longdom.orgbruker.com

The in situ spectroscopic tools mentioned in the previous section are key components of a PAT strategy. researchgate.netnih.gov By integrating probes (e.g., FTIR, Raman) directly into the reactor, manufacturers can continuously monitor key reaction variables. This real-time data allows for dynamic control of the process; for example, automated systems can adjust temperature or reagent addition rates to keep the reaction on track, minimizing batch-to-batch variability and preventing out-of-specification results. researchgate.netglobalresearchonline.net

A PAT-enabled process for this compound would involve:

Process Understanding: Identifying which parameters (temperature, concentration, etc.) critically affect the product's quality attributes (purity, enantiomeric excess).

Real-Time Monitoring: Using tools like spectroscopy to track these parameters throughout the production run. sigmaaldrich.com

Process Control: Implementing automated control strategies to maintain the process within its optimal design space. nih.gov

This approach shifts the focus from testing quality into the final product to building quality into the process itself, leading to more robust and efficient manufacturing. dtu.dksigmaaldrich.com

Chemoinformatic Tools for Data Analysis and Prediction (e.g., QSRR)

Chemoinformatics applies computational methods to solve chemical problems. One powerful tool in this field is the Quantitative Structure-Retention Relationship (QSRR). QSRR models are mathematical equations that correlate the structural properties of molecules (described by molecular descriptors) with their chromatographic retention behavior. mdpi.comnih.govresearchgate.net

For a compound like this compound and its potential impurities or analogues, a QSRR model can predict retention times on a specific HPLC column under defined conditions. nih.govmtak.hu This is highly valuable for:

Method Development: Predicting approximate retention times can significantly speed up the optimization of chromatographic separation methods. nih.gov

Impurity Identification: By predicting the retention times of potential process impurities or degradation products, analysts can more easily identify unknown peaks in a chromatogram.

Understanding Separation Mechanisms: The molecular descriptors that are found to be significant in the QSRR model can provide insights into the key interactions (e.g., hydrophobicity, polarity, size) that govern the separation on a particular stationary phase. nih.gov

Developing a QSRR model involves calculating a large number of molecular descriptors for a set of related compounds, measuring their retention times experimentally, and then using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build the predictive model. mdpi.comresearchgate.net

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
3-Bromo-5-methoxyacetophenone
Acetonitrile
Methanol
Ethanol
Isopropanol
n-Hexane

Conclusion and Future Perspectives on 1 3 Bromo 5 Methoxyphenyl Ethan 1 Ol Research

Summary of Key Findings and Contributions to Chemical Knowledge

Research into substituted aryl alcohols, the class to which 1-(3-Bromo-5-methoxyphenyl)ethan-1-ol belongs, has provided valuable contributions to chemical knowledge. These compounds are recognized as versatile building blocks in organic synthesis. The presence of a chiral center at the alcohol-bearing carbon makes them important precursors for asymmetric synthesis.

The specific substitution pattern of a bromine atom and a methoxy (B1213986) group on the phenyl ring of this compound offers distinct reactive sites. The bromine atom can be utilized in various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds. The methoxy group, a common feature in many natural products and pharmaceuticals, influences the electronic properties of the aromatic ring and can be a site for ether cleavage to yield a phenol (B47542).

Emerging Research Avenues and Untapped Potential of Aryl Ethanol (B145695) Derivatives

The untapped potential of aryl ethanol derivatives, including this compound, lies in their application as scaffolds for the synthesis of complex molecules. Emerging research is focused on the development of novel catalytic systems for the enantioselective synthesis of these alcohols, which is crucial for their use in the pharmaceutical industry.

Furthermore, aryl ethanol derivatives are being explored for their potential biological activities. The structural motifs present in these compounds are found in a variety of bioactive molecules, suggesting that derivatives of this compound could be investigated for their therapeutic potential.

Challenges and Opportunities in the Synthesis and Application of Substituted Aryl Alcohols

A primary challenge in the synthesis of substituted aryl alcohols is the control of stereochemistry. The development of efficient and highly selective catalysts for the asymmetric reduction of the corresponding ketones remains a significant area of research. Another challenge is the regioselective functionalization of the aromatic ring, especially when multiple substituents are present.

Despite these challenges, there are numerous opportunities. The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries drives innovation in synthetic methodologies. The modular nature of substituted aryl alcohols allows for the creation of diverse molecular libraries for high-throughput screening and drug discovery. The development of green and sustainable synthetic routes to these compounds also presents a significant opportunity.

Interdisciplinary Impact of Research on Related Chemical Systems

Research on substituted aryl alcohols has a broad interdisciplinary impact. In medicinal chemistry, these compounds serve as key intermediates for the synthesis of active pharmaceutical ingredients. In materials science, they can be used as precursors for polymers and liquid crystals with specific optical or electronic properties.

The study of reaction mechanisms involving aryl alcohols contributes to a fundamental understanding of chemical reactivity, which is relevant to various fields, including biochemistry and environmental chemistry. The development of analytical techniques to characterize these compounds also advances the broader field of analytical science.

Data Tables

Table 1: General Properties of Substituted Aryl Alcohols

Property Description
Molecular Formula Typically C₈H₉BrO₂ for a compound like this compound
Molecular Weight Approximately 231.09 g/mol
Functional Groups Hydroxyl (-OH), Bromo (-Br), Methoxy (-OCH₃), Phenyl (C₆H₅)
Chirality Often chiral at the benzylic carbon bearing the hydroxyl group

| Solubility | Generally soluble in organic solvents like ethanol, methanol, and dichloromethane (B109758) |

Table 2: Potential Synthetic Routes to this compound

Reaction Reagents Description
Grignard Reaction 3-Bromo-5-methoxybenzaldehyde (B46768), Methylmagnesium bromide A common method for forming the carbon-carbon bond and the alcohol functionality.
Reduction of Ketone 1-(3-Bromo-5-methoxyphenyl)ethan-1-one, Sodium borohydride A standard method for converting a ketone to a secondary alcohol. Asymmetric reducing agents can be used to achieve enantioselectivity.

| Friedel-Crafts Acylation followed by Reduction | 1-Bromo-3-methoxybenzene, Acetyl chloride/AlCl₃, then NaBH₄ | A two-step process involving acylation of the aromatic ring followed by reduction of the resulting ketone. |

Q & A

Q. What are the established synthetic routes for 1-(3-Bromo-5-methoxyphenyl)ethan-1-ol, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves Friedel-Crafts alkylation using brominated intermediates. For example, bromination of a methoxy-substituted aromatic precursor (e.g., 3-methoxy-5-methylphenol) with HBr/AlCl₃ generates a brominated intermediate, followed by reduction of the resulting ketone using NaBH₄ or LiAlH₄ to yield the secondary alcohol . Optimizing stoichiometry (e.g., AlCl₃ as a catalyst) and temperature (0–20°C) minimizes side reactions like over-bromination . Yields >80% are achievable under inert atmospheres with rigorous moisture exclusion.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include the hydroxyl proton (δ 1.5–2.0 ppm, broad), aromatic protons (δ 6.8–7.5 ppm), and methoxy group (δ 3.8–4.0 ppm). The bromine atom induces deshielding in adjacent carbons .
  • Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks at m/z 245 (C₉H₁₁BrO₂⁺), with fragmentation patterns confirming the bromine isotope signature .
  • Chiral HPLC : For enantiomeric resolution, use a Chiralpak® AD-H column with hexane:isopropanol (90:10) to assess stereochemical purity (>85% ee achievable) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : The compound is stable at room temperature in inert atmospheres (argon/nitrogen) but degrades in humid environments due to hydroxyl group reactivity. Solubility in polar solvents (e.g., ethanol, DMSO) enables long-term storage at −20°C. Monitor degradation via TLC (silica gel, ethyl acetate/hexane 1:3) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during electrophilic substitution on the aromatic ring?

  • Methodological Answer : The methoxy group directs electrophiles to the para position, while the bromine acts as a meta-directing deactivator. Computational modeling (DFT at B3LYP/6-31G* level) predicts preferential substitution at the 5-position. Experimental validation via nitration (HNO₃/H₂SO₄) confirms regioselectivity, analyzed by ¹H NMR .

Q. How does stereochemistry influence the compound’s reactivity in asymmetric catalysis?

  • Methodological Answer : The (R)-enantiomer exhibits higher catalytic activity in Sharpless epoxidation due to favorable spatial alignment with titanium complexes. Enantiomeric excess (ee) is quantified using chiral GC (β-DEX™ 120 column) or polarimetry. Kinetic resolution with lipases (e.g., CAL-B) achieves >90% ee .

Q. What computational tools predict the compound’s interactions in supramolecular assemblies?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model hydrogen-bonding interactions between the hydroxyl group and host molecules (e.g., cyclodextrins). Density functional theory (DFT) calculates binding energies (ΔG ~ −5.2 kcal/mol) for host-guest complexes .

Q. How can structure-activity relationships (SAR) guide derivative design for antimicrobial applications?

  • Methodological Answer : Systematic SAR studies replace the methoxy group with electron-withdrawing groups (e.g., −NO₂) to enhance antibacterial potency. In vitro assays (MIC against S. aureus) show derivatives with −CF₃ substitutions exhibit 4-fold higher activity. Toxicity profiles are assessed via zebrafish embryo models .

Q. What environmental persistence metrics are relevant for this compound?

  • Methodological Answer : Evaluate biodegradability via OECD 301F (closed bottle test) and bioaccumulation potential using logP values (calculated ~2.8). Ecotoxicity studies (Daphnia magna LC₅₀) require HPLC-UV to monitor aqueous concentrations. Photodegradation under UV light (λ = 254 nm) identifies hydroxyl radicals as primary degradants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.